molecular formula C8H12N4O4 B1392511 N-(4-methoxyphenyl)guanidine nitrate CAS No. 76746-74-2

N-(4-methoxyphenyl)guanidine nitrate

Cat. No.: B1392511
CAS No.: 76746-74-2
M. Wt: 228.21 g/mol
InChI Key: AQCVXPUUCPPIAF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)guanidine nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities and industrial processes. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a guanidine group, which is further associated with a nitrate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)guanidine nitrate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide in the presence of a suitable catalyst to form N-(4-methoxyphenyl)guanidine. This intermediate is then treated with nitric acid to yield the nitrate salt .

Industrial Production Methods

Industrial production of guanidine nitrates typically involves the reaction of dicyandiamide with ammonium nitrate under controlled conditions. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)guanidine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)guanidine nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. The methoxy group can enhance the compound’s binding affinity to certain receptors, while the nitrate group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylguanidine nitrate
  • N-(4-chlorophenyl)guanidine nitrate
  • N-(4-methylphenyl)guanidine nitrate

Uniqueness

N-(4-methoxyphenyl)guanidine nitrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCVXPUUCPPIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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